

Application Notes and Protocols for Studying MS31 (MRPS31) Function in Animal Models

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Compound of Interest

Compound Name: MS31

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Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in elucidating the function of **MS31**, also known as Mitochondrial Ribosomal Protein S31 (MRPS31). MRPS31 is a nuclear-encoded protein that is a crucial component of the small 28S subunit of the mitochondrial ribosome (mitoribosome).[1] Its primary function is to participate in protein synthesis within the mitochondria, which are the powerhouses of the cell.[1]

It is important to clarify a potential point of confusion: the acronym "MS" in **MS31** is distinct from the abbreviation for Multiple Sclerosis (MS). Current scientific literature does not indicate a direct link between **MS31** function and the pathophysiology of Multiple Sclerosis. Therefore, the animal models discussed herein are for the study of mitochondrial protein function, not for MS research.

Data Presentation

The following table summarizes key information regarding the **MS31** (MRPS31) protein.

Attribute	Description	References
Gene Name	MRPS31 (Mitochondrial Ribosomal Protein S31)	[1]
Aliases	MS31, IMOGN38, MRP-S31, S31mt	[1]
Function	Structural constituent of the mitochondrial ribosome; involved in mitochondrial translation.	[1]
Subcellular Location	Mitochondrion, specifically the mitochondrial inner membrane and the mitochondrial small ribosomal subunit.[2][3]	[2][3]
Associated Pathways	Mitochondrial translation, Metabolism of proteins.	[1]
UniProtKB ID	Q92665 (Human), Q8K1Z2 (Mouse)	[1][3]

Mandatory Visualizations

Signaling and Functional Pathways

The following diagram illustrates the functional context of **MS31** within the mitochondrion.

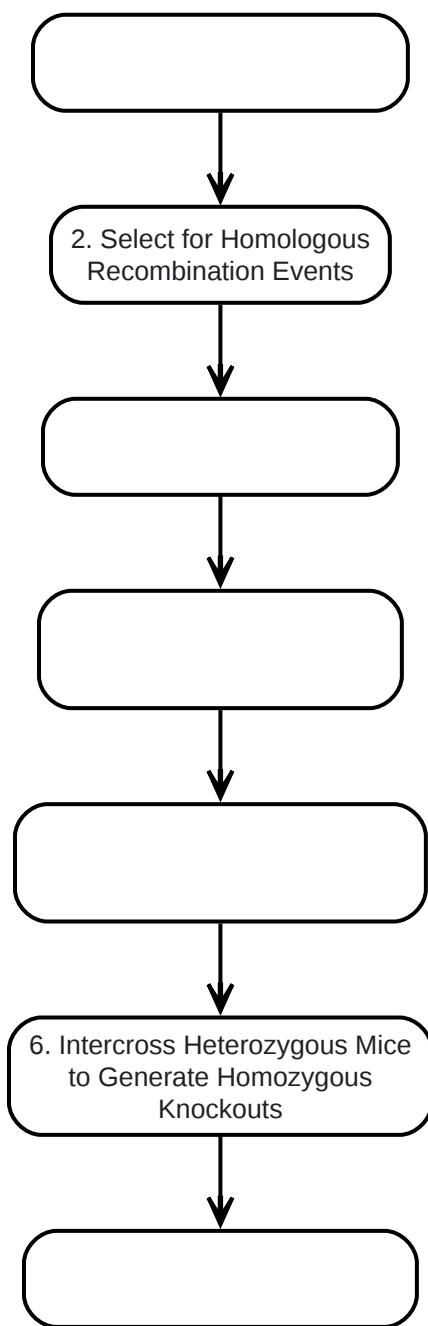


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Caption: Functional pathway of **MS31** (MRPS31) from nuclear transcription to mitochondrial function.

Experimental Workflow

The following diagram outlines the experimental workflow for generating and analyzing an **MS31** knockout mouse model.



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Caption: Workflow for generating and phenotyping an **MS31** knockout mouse model.

Experimental Protocols

Given the fundamental role of **MS31** in mitochondrial protein synthesis, a knockout mouse model is the most definitive tool to study its in vivo function. The following protocol provides a detailed methodology for the generation and phenotypic analysis of an Mrps31 knockout mouse.

Protocol 1: Generation of Mrps31 Knockout Mice

Objective: To create a mouse line with a null allele for the Mrps31 gene to study its function in vivo.

Materials:

- Bacterial artificial chromosome (BAC) containing the mouse Mrps31 gene
- Recombineering reagents
- Targeting vector with a selectable marker (e.g., neomycin resistance gene) flanked by homology arms
- Mouse embryonic stem (ES) cells (e.g., from C57BL/6N strain)
- ES cell culture reagents
- Electroporator
- Blastocysts from a donor mouse strain
- Pseudopregnant female mice

Methodology:

- Targeting Vector Construction:
 - Design a targeting vector to replace a critical exon of the Mrps31 gene with a neomycin resistance cassette.

- The vector should contain 5' and 3' homology arms (each several kilobases long) that are homologous to the genomic regions flanking the target exon.
- Use BAC recombineering to construct the targeting vector.
- ES Cell Culture and Transfection:
 - Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts.
 - Linearize the targeting vector and introduce it into the ES cells via electroporation.
- Selection of Targeted ES Cell Clones:
 - Culture the electroporated ES cells in the presence of G418 (neomycin analog) to select for cells that have incorporated the targeting vector.
 - Isolate resistant colonies and expand them.
 - Screen the expanded clones by PCR and Southern blotting to identify those with the correct homologous recombination event.
- Generation of Chimeric Mice:
 - Inject the correctly targeted ES cells into blastocysts.
 - Surgically transfer the injected blastocysts into the uteri of pseudopregnant female mice.
[4]
- Breeding and Genotyping:
 - The resulting offspring will be chimeric.[4] Breed male chimeras with wild-type females to test for germline transmission of the targeted allele.
 - Genotype the F1 offspring by PCR of tail DNA to identify heterozygous carriers of the Mrps31 null allele.

- Intercross heterozygous mice to produce homozygous knockout, heterozygous, and wild-type littermates.

Protocol 2: Phenotypic Analysis of Mrps31 Knockout Mice

Objective: To characterize the physiological and pathological consequences of Mrps31 deletion.

Materials:

- Mrps31 knockout and wild-type littermate mice
- Standard laboratory animal housing and care facilities
- Equipment for metabolic analysis (e.g., metabolic cages)
- Histology equipment and reagents
- Electron microscope
- Biochemical assay kits for mitochondrial function (e.g., oxygen consumption rate, ATP levels)
- Antibodies for Western blotting

Methodology:

- Viability and Growth Assessment:
 - Monitor the Mendelian ratios of offspring from heterozygous intercrosses to determine if the homozygous null mutation is embryonic lethal.
 - Record the body weight and growth curves of all genotypes from birth to adulthood.
- Metabolic Phenotyping:
 - Perform comprehensive metabolic analysis using metabolic cages to measure food and water intake, activity levels, oxygen consumption (VO₂), carbon dioxide production

(VCO₂), and respiratory exchange ratio (RER).

- Conduct glucose and insulin tolerance tests to assess glucose homeostasis.
- Histopathological Analysis:
 - Harvest major organs (heart, liver, skeletal muscle, brain, kidney) from all genotypes.
 - Perform standard histological staining (e.g., Hematoxylin and Eosin) to examine tissue morphology.
 - Use transmission electron microscopy to examine mitochondrial ultrastructure in tissues with high metabolic activity (e.g., heart, brown adipose tissue).
- Mitochondrial Function Analysis:
 - Isolate mitochondria from key tissues.
 - Measure mitochondrial respiration using a Seahorse XF Analyzer or a Clark-type oxygen electrode with various substrates and inhibitors.
 - Quantify cellular ATP levels.
 - Assess the assembly of mitochondrial respiratory chain complexes using Blue Native PAGE followed by Western blotting.
- Molecular Analysis:
 - Confirm the absence of MRPS31 protein in homozygous knockout tissues by Western blotting.
 - Use quantitative PCR to measure the expression of other mitochondrial ribosomal protein genes to check for compensatory mechanisms.
 - Perform quantitative proteomics to assess the levels of mitochondrially-encoded proteins.

Conclusion

The study of **MS31** (MRPS31) function is critical for understanding the intricate processes of mitochondrial protein synthesis and its impact on overall cellular and organismal health. The use of knockout mouse models, as detailed in these protocols, provides a powerful platform to investigate the in vivo consequences of **MS31** deficiency. The resulting data will be invaluable for elucidating the role of this essential mitochondrial ribosomal protein in health and disease.

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